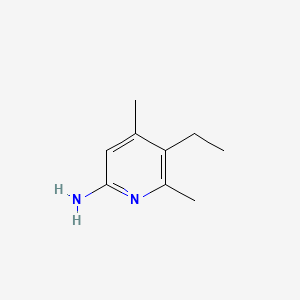
2-Pyridinamine, 5-ethyl-4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The structure of 5-Ethyl-4,6-dimethylpyridin-2-amine consists of a pyridine ring substituted with ethyl and methyl groups, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dimethylpyridin-2-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with ethylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 5-Ethyl-4,6-dimethylpyridin-2-amine may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
化学反応の分析
Types of Reactions
5-Ethyl-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
5-Ethyl-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Ethyl-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological target and the context of its use .
類似化合物との比較
Similar Compounds
N-ethyl-5,6-dimethylpyridin-2-amine: Similar structure with an ethyl group at the nitrogen atom instead of the pyridine ring.
4,6-Dimethylpyridin-2-amine: Lacks the ethyl group, leading to different chemical and biological properties.
5-Bromo-4,6-dimethylpyridin-2-amine: Contains a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
5-Ethyl-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridine ring can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
5-ethyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6(2)5-9(10)11-7(8)3/h5H,4H2,1-3H3,(H2,10,11) |
InChIキー |
HLXHZLJUDVPVFR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(C=C1C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


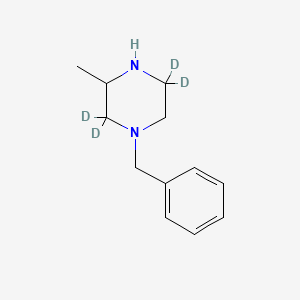
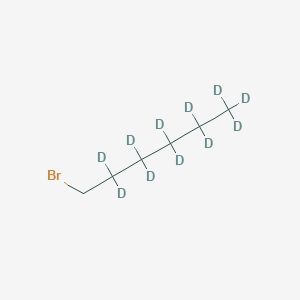
![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
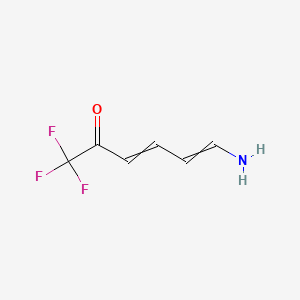

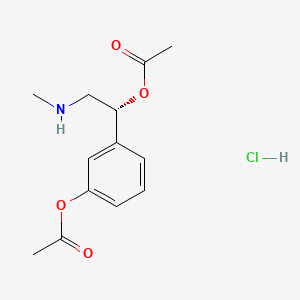


![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
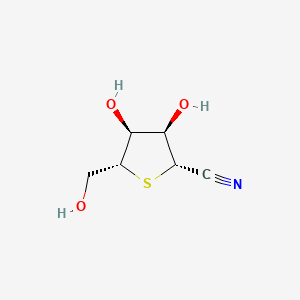
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)

